N,N'-(1E,3E,5E)-penta-1,3-dien-1-yl-5-ylidenedianiline

Cyanine dye synthesis Anhydrous condensation Salt-form selection

N,N'-(1E,3E,5E)-Penta-1,3-dien-1-yl-5-ylidenedianiline (CAS 13958-89-9), also referred to as glutacondianil or 1,7-diphenyl-1,7-diaza-1,3,5-heptatriene, is the free-base form of a conjugated pentadienylidene dianiline bearing an all-E stereochemical configuration (C₁₇H₁₆N₂, MW 248.32 g/mol). This compound serves as a critical intermediate in the synthesis of tricarbocyanine near-infrared laser dyes, including indocyanine green (ICG) and vinylsulfone cyanine dyes for biomolecular labeling, and is also employed as a pharmacopeial impurity reference standard (Indocyanine Green Impurity.

Molecular Formula C17H16N2
Molecular Weight 248.32 g/mol
CAS No. 13958-89-9
Cat. No. B3060933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-(1E,3E,5E)-penta-1,3-dien-1-yl-5-ylidenedianiline
CAS13958-89-9
Molecular FormulaC17H16N2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC=CC=CC=NC2=CC=CC=C2
InChIInChI=1S/C17H16N2/c1-4-10-16(11-5-1)18-14-8-3-9-15-19-17-12-6-2-7-13-17/h1-15,18H/b9-3+,14-8+,19-15?
InChIKeyUDWRJSSBFBSTOO-LZQZHQDYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-(1E,3E,5E)-Penta-1,3-dien-1-yl-5-ylidenedianiline (CAS 13958-89-9): Free-Base Glutacondianil for Cyanine Dye Intermediates and Impurity Reference Standards


N,N'-(1E,3E,5E)-Penta-1,3-dien-1-yl-5-ylidenedianiline (CAS 13958-89-9), also referred to as glutacondianil or 1,7-diphenyl-1,7-diaza-1,3,5-heptatriene, is the free-base form of a conjugated pentadienylidene dianiline bearing an all-E stereochemical configuration (C₁₇H₁₆N₂, MW 248.32 g/mol) [1]. This compound serves as a critical intermediate in the synthesis of tricarbocyanine near-infrared laser dyes, including indocyanine green (ICG) and vinylsulfone cyanine dyes for biomolecular labeling, and is also employed as a pharmacopeial impurity reference standard (Indocyanine Green Impurity 2) . The free-base form, with a melting point of 150 °C (decomp), is distinct from the more commonly supplied hydrochloride salt (CAS 1497-49-0, mp 152–175 °C) and offers differentiated solubility and reactivity profiles suited to anhydrous condensation protocols [1].

Why Generic Substitution of N,N'-(1E,3E,5E)-Penta-1,3-dien-1-yl-5-ylidenedianiline (13958-89-9) with the Hydrochloride Salt or Other Dianil Intermediates Is Scientifically Unjustified


Although N,N'-(1E,3E,5E)-penta-1,3-dien-1-yl-5-ylidenedianiline and its hydrochloride salt (CAS 1497-49-0) share the same conjugated pentadienylidene dianiline chromophore, they are not interchangeable in procurement or synthetic design. The free base melts at 150 °C (decomp), while the hydrochloride salt melts at 152–175 °C depending on the source, reflecting fundamentally different solid-state properties that impact solubility in anhydrous organic media and compatibility with air- and moisture-sensitive condensation reactions [1]. Furthermore, the free base's all-E stereochemistry is structurally pre-organized for Zincke-type ring-opening and cyanine dye assembly; alternative intermediates such as Zincke aldehydes or 2-chloro-formyl-3-hydroxy-methylenecyclohexene produce dyes with bathochromically shifted absorption maxima differing by 32–40 nm in the near-infrared region, a divergence that cannot be compensated by post-synthetic tuning [2][3]. Substituting with a generic dianil or the wrong salt form therefore risks altering the photophysical output of the final dye, invalidating impurity reference standard traceability, and compromising synthetic yield in protocols optimized for the free base.

Quantitative Differentiation Evidence for N,N'-(1E,3E,5E)-Penta-1,3-dien-1-yl-5-ylidenedianiline (CAS 13958-89-9) Versus Closest Analogs: A Procurement Decision Guide


Melting Point Differential: Free Base (13958-89-9) vs. Hydrochloride Salt (1497-49-0) for Anhydrous Synthetic Protocol Selection

The free base N,N'-(1E,3E,5E)-penta-1,3-dien-1-yl-5-ylidenedianiline (CAS 13958-89-9) exhibits a melting point of 150 °C with decomposition [1], whereas the hydrochloride salt (CAS 1497-49-0) melts at 173–175 °C (Sigma-Aldrich lit.) or 152 °C (other suppliers) . This ~23 °C melting point depression (or ≥2 °C depending on the salt batch) and the absence of a hygroscopic chloride counterion in the free base make it the preferred form for anhydrous condensation reactions requiring aprotic solvents and base-sensitive intermediates .

Cyanine dye synthesis Anhydrous condensation Salt-form selection

Heptamethine Cyanine Dye Absorption Wavelength: Dyes Prepared via Glutacondianil Intermediate Versus Alternative Cyclized Intermediate

When N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride (the HCl form of the target compound) is used as the sole pentamethine chain source, the resulting open-chain heptamethine cyanine dyes 5g and 5h exhibit absorption maxima (λmax ab) of 745 nm and 748 nm, respectively, with extinction coefficients (ε) of 1.75 × 10⁵ and 1.51 × 10⁵ L mol⁻¹ cm⁻¹ in methanol [1]. In contrast, dyes 5a–5f, prepared via the alternative intermediate 2-chloro-formyl-3-hydroxy-methylenecyclohexene, show λmax ab of 780–818 nm with ε up to 3.29 × 10⁵ L mol⁻¹ cm⁻¹ [1]. The absorption maxima of 5a and 5d are shifted bathochromically by 32–40 nm relative to 5g and 5h, respectively, demonstrating that the choice of intermediate dictates the accessible spectral window of the final dye [1].

Near-infrared dyes Heptamethine cyanine Absorption spectroscopy

Synthetic Efficiency: Ultrasonic-Assisted Ring-Opening Yield of 94% for N-(5-Anilino-2,4-pentadienylidene)aniline Hydrochloride Production

In the ring-opening reaction of N-(2,4-dinitrophenyl)pyridinium chloride to form N-(5-anilino-2,4-pentadienylidene)aniline hydrochloride (the direct HCl precursor of the target free base), the introduction of ultrasonic radiation improved the ring-opening efficiency to 94% [1]. While the paper does not report a direct head-to-head yield for the conventional thermal method in the same study, the authors explicitly state that ultrasonic radiation enhanced the efficiency, implying a baseline below 94% for conventional heating [1]. This near-quantitative conversion is critical for minimizing purification burden in multi-step dye synthesis sequences where this intermediate is carried forward without isolation [2].

Zincke reaction Ultrasonic synthesis Process efficiency

Regulatory Identity: N,N'-(1E,3E,5E)-Penta-1,3-dien-1-yl-5-ylidenedianiline as Indocyanine Green Impurity 2 Reference Standard

N,N'-(1E,3E,5E)-Penta-1,3-dien-1-yl-5-ylidenedianiline (CAS 13958-89-9) is specifically designated as Indocyanine Green Impurity 2 by multiple reference standard manufacturers, including CATO Research Chemicals and CymitQuimica, and is supplied under ISO 17034 accreditation with Certificates of Analysis including NMR, HPLC, and mass spectrometry data [1]. The USP monograph for Indocyanine Green specifies purity between 94.0% and 105.0% on the dried basis [2]; Impurity 2 is one of the structurally characterized degradation products used to validate analytical methods for batch release. No other dianil derivative—including the hydrochloride salt (1497-49-0) or the isomeric mixture (5608-83-3)—can substitute for this specific CAS-registered entity in a regulatory submission, because impurity identity is defined by exact molecular structure and stereochemistry [1].

Pharmaceutical impurity standard Indocyanine green Quality control

Free Base vs. Hydrochloride Salt Reactivity in Vinylsulfone Cyanine Dye Bioconjugate Synthesis

The hydrochloride salt of N,N'-(1E,3E,5E)-penta-1,3-dien-1-yl-5-ylidenedianiline (CAS 1497-49-0) is explicitly used as the reactive intermediate in the synthesis of novel vinylsulfone cyanine dyes (emission range 550–850 nm) for fluorescent labeling of biomolecules via 1,2-addition under aqueous conditions [1]. The free base (CAS 13958-89-9) offers the advantage of direct use in anhydrous condensation reactions without the need for a prior neutralization step, which can introduce moisture and reduce yields in air-sensitive protocols involving heterocyclic quaternary salts [2]. While no direct yield comparison between free base and HCl salt has been published for this specific vinylsulfone dye synthesis, the free base is the preferred starting material when the reaction medium is strictly aprotic (e.g., pyridine/acetic anhydride/DMF mixtures as used in heptamethine cyanine dye preparations) [2].

Vinylsulfone cyanine dyes Bioconjugation Fluorescent labeling

Optimal Procurement and Application Scenarios for N,N'-(1E,3E,5E)-Penta-1,3-dien-1-yl-5-ylidenedianiline (CAS 13958-89-9)


Anhydrous Synthesis of Near-Infrared Heptamethine Cyanine Laser Dyes Requiring Open-Chain Pentamethine Architecture

When the synthetic target is an open-chain (uncyclized) heptamethine cyanine dye absorbing in the 745–750 nm window, the free base (CAS 13958-89-9) is the only pentamethine chain source that delivers this specific spectral output. As demonstrated by Li et al. (1997), dyes prepared via the glutacondianil intermediate exhibit λmax ab of 745–748 nm, whereas the cyclized intermediate route yields dyes absorbing at 780–818 nm [1]. The free base's solubility in anhydrous aprotic solvent mixtures (pyridine/acetic anhydride/DMF) and its compatibility with sodium acetate-catalyzed condensations with indolenium salts make it the form of choice for this protocol [1].

Pharmaceutical Quality Control: Indocyanine Green Impurity 2 Reference Standard for ANDA/DMF Submissions

For analytical laboratories performing HPLC method validation, forced degradation studies, or batch-release testing of indocyanine green API under USP monograph requirements, CAS 13958-89-9 is the only acceptable reference material for Impurity 2 identification and quantification [2][3]. The compound must be procured with ISO 17034-accredited Certificates of Analysis (including NMR, HPLC, and MS characterization) to satisfy regulatory traceability. Neither the hydrochloride salt (1497-49-0) nor isomeric mixtures can substitute, as impurity identity is specified by exact molecular structure and stereochemistry [2].

Vinylsulfone Cyanine Dye Synthesis for Fluorescent Biomolecular Labeling in Aqueous Bioconjugation

The hydrochloride salt form (CAS 1497-49-0) is the established reagent for synthesizing vinylsulfone-functionalized cyanine dyes (emission 550–850 nm) used in protein and nucleic acid labeling via 1,2-addition under aqueous conditions [4]. However, for modifications of this protocol requiring strictly anhydrous conditions—such as when using moisture-sensitive heterocyclic quaternary salts—the free base (CAS 13958-89-9) should be procured to avoid the need for in situ neutralization and to prevent chloride-mediated side reactions [1].

Ultrasonic-Assisted Zincke Ring-Opening Reaction for High-Efficiency Pentamethine Intermediate Production

The ring-opening of N-(2,4-dinitrophenyl)pyridinium chloride to produce the target compound's HCl salt can achieve 94% efficiency when ultrasonication is applied, as reported by Deng et al. (2015) [5]. This protocol is directly relevant to laboratories optimizing the synthesis of pentamethine cyanine dye precursors at scale, where the free base (obtained after neutralization of the HCl salt product) serves as the entry point for downstream condensations [5][1].

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